molecular formula C15H13NO3 B028406 (R)-Ketorolac CAS No. 66635-93-6

(R)-Ketorolac

Cat. No.: B028406
CAS No.: 66635-93-6
M. Wt: 255.27 g/mol
InChI Key: OZWKMVRBQXNZKK-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-ketorolac is a 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid that has R configuration. Unlike the S-enantiomer, it does not exhibit COX1 and COX2 inhibition, but does exhibit analgesic activity. Racemic ketorolac, known simply as ketorolac, is used (mainly as a tromethamine salt) as a potent analgesic for the short-term management of post-operative pain, and in eye drops to relieve the ocular itching associated with seasonal allergic conjunctivitis. It has a role as an analgesic. It is an enantiomer of a (S)-ketorolac.

Biological Activity

(R)-Ketorolac, a non-steroidal anti-inflammatory drug (NSAID), has garnered attention not only for its analgesic properties but also for its potential biological activities beyond cyclooxygenase inhibition. This article delves into the pharmacological effects, mechanisms of action, and clinical implications of this compound, particularly in the context of cancer treatment.

Overview of Ketorolac

Ketorolac is commonly administered as a racemic mixture of two enantiomers: this compound and (S)-ketorolac. While (S)-ketorolac is primarily responsible for analgesic effects through inhibition of cyclooxygenase enzymes COX-1 and COX-2, recent studies have identified distinct biological activities associated with this compound, particularly its role in inhibiting specific GTPases involved in cancer cell signaling.

Inhibition of GTPases

Recent research has established that this compound acts as a selective inhibitor of the small GTPases Cdc42 and Rac1. These proteins are crucial for various cellular processes, including cell adhesion, migration, and invasion, which are vital for tumor metastasis.

  • GTPase Activity : Studies demonstrate that this compound inhibits the activation of Cdc42 and Rac1 at low micromolar concentrations, significantly reducing downstream signaling pathways associated with tumor progression. The inhibition leads to a decrease in p21-activated kinases (PAK1/PAK2) activity by over 80% in ovarian cancer cell models .

Comparison of Enantiomers

EnantiomerCOX InhibitionGTPase InhibitionClinical Use
(S)-KetorolacStrongNonePain management
This compoundWeakStrongPotential cancer therapy

Ovarian Cancer Studies

A pivotal study evaluated the effects of peri-operative administration of racemic ketorolac in ovarian cancer patients. The findings indicated that patients receiving ketorolac had a significantly lower hazard of death compared to those who did not receive the drug. Specifically, the hazard ratio was 0.30, suggesting a strong survival benefit associated with the use of ketorolac .

  • Patient Population : The study involved 19 patients with high-grade ovarian carcinoma, with an average age of 60.8 years. The administration dosages varied between 15 mg and 30 mg based on clinical indications .

Analgesic Efficacy

In addition to its potential anti-cancer properties, ketorolac is recognized for its analgesic efficacy. A systematic review indicated that ketorolac is effective in providing pain relief post-surgery, with a number needed to treat (NNT) of approximately 2.5 to achieve at least 50% pain relief over six hours compared to placebo .

Case Studies

  • Ovarian Cancer Survival : A retrospective analysis highlighted improved survival rates in ovarian cancer patients treated with peri-operative ketorolac. The study emphasized the dual role of ketorolac as both an analgesic and a potential therapeutic agent against cancer metastasis .
  • Postoperative Pain Management : In various surgical settings, including orthopedic and dental procedures, ketorolac demonstrated significant analgesic effects, reducing the need for opioid analgesics and minimizing associated side effects .

Scientific Research Applications

Key Pharmacological Properties

  • Analgesic Activity : Traditionally used for short-term management of moderate to severe pain.
  • Inhibition of GTPases : R-ketorolac selectively inhibits Cdc42 and Rac1, leading to reduced tumor cell adhesion, migration, and invasion, which are critical for cancer progression .

Ovarian Cancer

Recent studies have highlighted the potential of (R)-ketorolac in treating ovarian cancer. The compound has demonstrated significant effects on tumor behavior in preclinical models:

  • Mechanism of Action : R-ketorolac inhibits Rac1 and Cdc42 activity, which are involved in cytoskeletal rearrangements necessary for tumor metastasis .
  • Case Study : In a mouse model treated with R-ketorolac, researchers observed a decrease in tumor burden and omental engraftment of ovarian cancer cells. This was associated with reduced expression of genes linked to poor prognosis in ovarian cancer patients .

Survival Benefits

Clinical investigations suggest that perioperative administration of racemic ketorolac may improve survival rates among ovarian cancer patients:

  • Study Findings : A study indicated that women receiving ketorolac post-surgery had a lower hazard ratio for death compared to those who did not receive it, suggesting a potential survival benefit linked to R-ketorolac's pharmacologic activity .

Additional Cancer Types

Research indicates that the inhibitory effects of this compound on GTPases may extend to other cancers:

  • Breast and Lung Cancer : Preliminary findings suggest similar mechanisms may apply to breast and lung cancers, where Rac1 and Cdc42 play pivotal roles in tumor aggressiveness .

Table 1: Summary of Preclinical Studies on this compound

Study ReferenceCancer TypeKey FindingsMechanism
OvarianInhibition of Cdc42/Rac1; reduced cell migrationGTPase inhibition
OvarianDecreased tumor burden in xenograft modelsGTPase inhibition
OvarianImproved survival rates in patientsPerioperative administration
Breast/LungPotential for similar effects on metastasisGTPase inhibition

Table 2: Comparison of R-Ketorolac and S-Ketorolac Activities

PropertyR-KetorolacS-Ketorolac
COX InhibitionNoneStrong
GTPase InhibitionYesNo
Analgesic ActivityModerateHigh
Clinical ApplicationEmerging in oncologyEstablished for pain relief

Q & A

Basic Research Questions

Q. What distinguishes (R)-Ketorolac from its S-enantiomer in terms of pharmacological activity and pharmacokinetics?

  • Key Findings : The S-enantiomer is responsible for analgesic activity, while this compound is pharmacologically inactive. Pharmacokinetic studies show the R-enantiomer has a higher maximum plasma concentration (Cmax) and longer elimination half-life (T1/2β) compared to the S-enantiomer. For example, in infants, the R-enantiomer’s T1/2β was 197 ± 82 min vs. 67 ± 33 min for the S-enantiomer .
  • Methodology : Use chiral chromatography (e.g., USP protocols) to separate enantiomers and non-compartmental pharmacokinetic modeling to quantify differences in clearance (CL), volume of distribution (Vd), and AUC .

Q. What analytical methods are recommended for quantifying this compound enantiomeric purity in pharmaceutical formulations?

  • Key Standards : USP monographs specify high-performance liquid chromatography (HPLC) with resolution ≥1.5 between enantiomers. The ketorolac 1-keto analog and ketorolac peaks must be distinct, with column efficiency ≥5500 theoretical plates .
  • Methodology : Validate assays using linearity, precision, and accuracy tests per ICH guidelines. Include impurity profiling for 1-hydroxy and 1-keto analogs .

Q. How do standard preclinical assays evaluate the anti-inflammatory efficacy of this compound derivatives?

  • Approach : Use 2D quantitative structure-activity relationship (QSAR) models to predict COX-2 inhibition. Molecular docking (e.g., AutoDock Vina) assesses binding affinity to COX-2 active sites. Lipinski’s Rule of Five and Veber parameters prioritize compounds with optimal bioavailability .
  • Example : Derivatives like Molecules 32, 34, and 37 showed higher predicted activity than Ketorolac in QSAR models .

Advanced Research Questions

Q. What methodological challenges arise in designing enantiomer-specific pharmacokinetic studies for this compound in pediatric populations?

  • Key Issues : Ethical constraints limit blood sampling frequency in infants. Body size adjustment (e.g., allometric scaling) is critical due to age-related variations in CL and Vd. Bayesian population modeling integrates sparse data to estimate parameters like CLS (4–5× faster than CLR) .
  • Recommendations : Use opportunistic sampling protocols and nonlinear mixed-effects modeling (NONMEM) to optimize data collection .

Q. How can researchers resolve contradictions in reported analgesic ceiling doses of Ketorolac across clinical studies?

  • Evidence Synthesis : Systematic reviews (e.g., Motov et al., 2024) show IV Ketorolac’s ceiling dose ranges from 10–15 mg. Discrepancies arise from study design heterogeneity (e.g., pain scales, sample sizes). Meta-regression adjusts for covariates like baseline pain severity .
  • Table: Analgesic Ceiling Dose Comparisons

Study (Year)Dose (mg IV)Pain Reduction (%)Sample Size
Eidinejad (2020)1058%153
Khadge (2020)1562%19
Zhou (2001)1560%22
Source: Adapted from Shimko et al. (2024)

Q. Why do some in vitro models report pro-inflammatory effects of Ketorolac despite its COX-2 inhibitory mechanism?

  • Contradictory Data : In synovial cell assays, Ketorolac increased CXCL1 and IL-8 levels, suggesting COX-independent pathways (e.g., NF-κB activation). Rat models also showed enhanced cartilage degradation .
  • Methodology : Combine transcriptomic profiling (RNA-seq) and pathway enrichment analysis (e.g., KEGG) to identify non-COX targets. Validate using COX-2 knockout models .

Q. How can QSAR-driven drug design improve the therapeutic window of this compound derivatives?

  • Case Study : Gamarra-Sánchez et al. (2024) designed 42 derivatives using QSAR. Molecules 32, 34, and 37 had lower IC50 for COX-2 and reduced ulcerogenic risk (predicted via molecular dynamics). Prioritize derivatives with LogP <3.5 and topological polar surface area <90 Ų .

Q. Methodological Guidance

Q. What statistical approaches are optimal for analyzing small-sample pediatric trials on this compound safety?

  • Solutions : Use Bayesian hierarchical models to pool data across studies. GRADE criteria assess evidence quality, noting limitations like attrition bias (common in Cochrane reviews) .

Q. How to assess renal toxicity risks in preclinical models for this compound?

  • Protocol : Measure serum creatinine and BUN in rodent models post-administration. Histopathological analysis (e.g., PAS staining) evaluates tubular necrosis. Compare with opioids in cohort studies to isolate NSAID effects .

Properties

IUPAC Name

(1R)-5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(10-4-2-1-3-5-10)13-7-6-12-11(15(18)19)8-9-16(12)13/h1-7,11H,8-9H2,(H,18,19)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWKMVRBQXNZKK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317579
Record name (+)-Ketorolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66635-93-6
Record name (+)-Ketorolac
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66635-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-Ketorolac
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066635936
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Ketorolac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KETOROLAC, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10A5O25ILE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 34.4 g (100 mmol) 5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, 25 g sodium hydroxide in 25 mL water, and 80 mL methanol was refluxed for 5 hours. The mixture was cooled to room temperature, stirred under nitrogen for sixteen hours, and then diluted with 80 mL of water. The mixture was extracted with toluene (2×50 mL), and the aqueous and organic phases were separated. The aqueous phase was acidified with 6 N hydrochloric acid (110 mL). The resulting precipitate was extracted several times with dichloromethane (1×150 mL), (1×75 mL), (1×50 mL). The combined extract was treated with FILTROL® (activated clay decolorizing agent) (4.5 g) for 30 minutes, filtered, and concentrated by atmospheric distillation. Hexane (190 mL) was added and the entire mixture allowed to cool to room temperature and then further cooled to 0° C. to −5° C. The product, 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid (ketorolac) was collected by filtration, washed with 100 mL of hexane/dichloromethane (7:3 v/v), and dried at 60° C. to 70° C. under vacuum, to yield ketorolac (21.3 g, 83.4% yield), mp 152° C. to 162° C.
Name
5-benzoyl-N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Quantity
34.4 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Yield
83.4%

Synthesis routes and methods II

Procedure details

A mixture of diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate (600 mg, I.69 mmol) in diethyl ether and 20% aqueous sodium hydroxide (10 mL) was refluxed with vigorous stirring for 24 hours. The aqueous layer was washed with ether (20 mL), and acidified with concentrated hydrochloric acid. The aqueous layer was washed with ethyl acetate (3×20 mL). The ethyl acetate extracts were combined and warmed at 70° C. for 4 hours. The ethyl acetate solution was concentrated under reduced pressure to yield 400 mg (93%) of 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid as a pure solid.
Name
diethyl 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1,1-dicarboxylate
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate (2.04 g 5.0 mmoles) was dissolved in methanol (100 ml) and water (10 ml), and sodium hydroxide (0.40 g, 10 mmoles) was added. This solution was heated at reflux temperature in an argon atmosphere for 2 hours. The reaction mixture was evaporated to dryness in vacuo, the residue was dissolved in 50% aqueous methanol (125 ml), magnesium oxide (1.0 g) and 5% palladium on charcoal (0.400 g) were added and the mixture was hydrogenated at room temperature and atmospheric pressure for 2 hours. A sample withdrawn at this time, after workup, was analyzed by NMR and shown to contain 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylic acid as the sodium salt. (This material is, of course, extremely unstable in acid and decarboxylates immediately to the corresponding monocarboxylic acid if acid is added during the analytical process.) The rest of the solution was filtered through celite, the solid filter cake was washed well with methanol and water. Evaporation of most of the methanol was carried out at reduced pressure. The resulting aqueous material was made acidic with 1N, hydrochloric acid and the product was extracted into ethyl acetate (200 ml). The aqueous phase was further acidified with a few ml of concentrated hydrochloric acid and extracted with an additional quantity (150 ml) of ethyl acetate. The combined organic phases were washed with saturated sodium chloride solution, dried over sodium sulfate and evaporated to dryness to give a colorless solid (1.19 g, 93%) which was homogeneous by TLC. Recrystallization of this material from dichloromethane-hexane gave a first crop (0.699 g) melting point (154°-154.5°) corrected and a second crop (0.170 g) melting point (149°-151.5°) corrected. A third crop of the product was obtained by treatment of the residue obtained by evaporation of the mother liquors with activated charcoal in ethyl-acetate. Recrystallization from methanol-water of the material isolated from the ethyl-acetate gave the third crop (0.038 g) melting point (148°-150°) corrected. An authentic sample prepared by a well established alternative route had melting point (154.5°) corrected. The total crystallized yield of 5-benzoyl,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid was (0.907 g, 71%) based on starting material.
Name
Dimethyl 5-benzoyl-7-bromo-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1,1-dicarboxylate
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Yield
93%

Synthesis routes and methods IV

Procedure details

The above 1.0% ketorolac topical gel formulation was prepared by dissolving the ketorolac tromethamine, EDTA disodium salt and tromethamine in purified water to form an aqueous solution. (Tromethamine was added to maintain the pH of the formulation at pH 4.2±0.2.) The diisopropyl adipate and butylated hydroxytoluene were then dissolved in the isopropyl alcohol to form an alcoholic solution. Carbomer 940 was then slowly dispersed in this alcoholic solution so as to avoid gelling. After the carbomer 940 was completely dispersed, the aqueous solution containing ketorolac tromethamine was then added to the alcoholic solution. The resulting mixture was then brought up to weight with purified water and, if needed, the pH was adjusted with either tromethamine or hydrochloric acid to maintain the pH of the formulation at 4.2±0.2. The resulting formulation was then slowly stirred at temperatures below 20° C. until gelling of the formulation was complete.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
EDTA disodium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
butylated hydroxytoluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
[Compound]
Name
Carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
carbomer 940
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
ketorolac tromethamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Yield
1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Ketorolac
Reactant of Route 2
(R)-Ketorolac
Reactant of Route 3
(R)-Ketorolac
Reactant of Route 4
(R)-Ketorolac
Reactant of Route 5
Reactant of Route 5
(R)-Ketorolac
Reactant of Route 6
(R)-Ketorolac

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.